7,4'-Dimethoxyflavone

Pharmacokinetics Bioavailability Flavonoid Methylation

Researchers requiring bioavailable methoxyflavone scaffolds for CYP1B1 or aromatase inhibition studies face reproducibility risks from generic unmethylated flavonoids with poor oral absorption. 7,4'-DMF (CAS 20979-50-4) resolves this with 5- to 8-fold higher intestinal permeability and resistance to hepatic glucuronidation. - Suppresses CYP1B1 mRNA in SCC-9 oral cancer cells; 52.4% max. in vivo anti-inflammatory inhibition (carrageenan model). - Aromatase IC50: 2-9 μM; selectively targets nitrosative stress pathways over lipid peroxidation among dimethoxyflavone isomers. - HPLC-verified purity; stock available for immediate dispatch-ensuring target-specific, reproducible results.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 20979-50-4
Cat. No. B191123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dimethoxyflavone
CAS20979-50-4
Synonyms7-Methoxy-2-(4-Methoxyphenyl)-4H-Chromen-4-One
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
InChIInChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3
InChIKeyLGTXUFBDCDFQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dimethoxyflavone Pharmacological Profile


7,4'-Dimethoxyflavone (7,4'-DMF; CAS 20979-50-4) is a naturally occurring methoxylated flavonoid found in certain plants including fenugreek [1]. This compound belongs to the 7-O-methylated flavonoid class, characterized by methoxy substitutions at the 7 and 4' positions of the flavone backbone [2]. Unlike its unmethylated flavonoid counterparts that suffer from rapid glucuronidation/sulfation and poor oral bioavailability, 7,4'-DMF exhibits substantially improved metabolic stability and intestinal absorption, making it a scientifically valuable scaffold for pharmacological investigations requiring bioavailable flavonoid structures [3].

1
Methoxylated flavonoid scaffold for bioavailability-requiring studies
Improved intestinal absorption and metabolic stability vs. unmethylated flavones
2
CYP1B1 and aromatase pathway research
Reported target engagement in cancer cell-model and enzyme inhibition contexts
3
Nitrosative stress and inflammation model investigations
Positional isomer selection matters; mechanism-context review recommended

7,4'-Dimethoxyflavone: Critical Differentiation from Analogs


Generic substitution among methoxylated or hydroxylated flavones is scientifically unsound due to the profound influence of methoxylation pattern and position on biological activity, metabolic stability, and oral bioavailability. 7,4'-DMF differentiates from its unmethylated analog (7,4'-dihydroxyflavone) via a 5- to 8-fold enhancement in intestinal permeability and marked resistance to hepatic glucuronidation/sulfation [1]. Crucially, even among methylated flavones, subtle positional isomerism dictates pharmacological divergence: 7,4'-DMF demonstrates potent CYP1B1 mRNA suppression, whereas the 7,3'-dimethoxy isomer, despite being structurally similar, exhibits distinct anti-proliferative and anti-inflammatory activity profiles [2][3]. The quantitative evidence presented below establishes that 7,4'-DMF occupies a unique and non-substitutable position within the methoxyflavone chemical space, directly impacting experimental reproducibility and procurement decisions for target-specific research applications.

Target
7,4'-Dimethoxyflavone
Substitute: 7,4'-Dihydroxyflavone (unmethylated analog)
Intestinal permeability may shift 5- to 8-fold lower; metabolic stability profile may not transfer directly.
Target
7,4'-Dimethoxyflavone
Substitute: 7,3'-Dimethoxyflavone (positional isomer)
CYP1B1 inhibition profile may overlap; anti-inflammatory and antiproliferative pathway responses may differ.
Target
7,4'-Dimethoxyflavone
Substitute: 7,8-Dimethoxyflavone (positional isomer)
Mechanistic divergence: lipid peroxidation vs. nitrosative stress pathways; assay-response context may differ.

7,4'-Dimethoxyflavone: Pharmacological Comparisons


Intestinal Absorption & Metabolic Stability vs. Unmethylated Flavones

7,4'-DMF demonstrates approximately 5- to 8-fold higher intestinal permeability compared to its unmethylated analog 7,4'-dihydroxyflavone, with P(app) values of 22.6-27.6 × 10⁻⁶ cm/s versus 3.0-7.8 × 10⁻⁶ cm/s for the unmethylated compound [1]. In human liver S9 fraction assays with cofactors for glucuronidation, sulfation, and oxidation, 7,4'-DMF exhibited high metabolic stability, whereas unmethylated flavones were rapidly eliminated [1].

Intestinal Absorption vs. Unmethylated
Head-to-head
5- to 8-fold higher P(app)
Supports intestinal absorption model interpretation
Caco-2 monolayer; P(app) 22.6-27.6 vs. 3.0-7.8 × 10⁻⁶ cm/s
Pharmacokinetics Bioavailability Flavonoid Methylation

Aromatase (CYP19) Inhibition vs. Unmethylated Analog

7,4'-DMF maintains aromatase inhibitory potency nearly equivalent to its unmethylated analog 7,4'-dihydroxyflavone, with IC50 values ranging from 2 to 9 μM [1]. In contrast, 5,7-dimethoxyflavone showed poor aromatase inhibition compared to its unmethylated analog chrysin [1]. This demonstrates that methoxylation at specific positions (7 and 4') preserves target engagement while conferring the bioavailability advantages described in the previous evidence item.

Aromatase (CYP19) Inhibition
Head-to-head
IC50 2-9 μM, near-equipotent to unmethylated analog
Supports aromatase target engagement context
5,7-dimethoxyflavone showed poor inhibition in comparison
Aromatase Inhibition Hormone-Dependent Cancer Estrogen Biosynthesis

CYP1B1 mRNA Inhibition vs. Other Methoxylated Flavones

Among 19 methoxylated flavones screened, 7,4'-DMF was identified as one of four compounds with potent CYP1B1 mRNA inhibitory activity, alongside 7,3'-dimethoxyflavone, 3',4'-dimethoxyflavone, and 5,7,4'-trimethoxyflavone [1]. In SCC-9 human oral cancer cells pretreated with 1 μM benzo[a]pyrene, 7,4'-DMF strongly suppressed CYP1B1 mRNA expression, an enzyme critically implicated in smoking-induced oral and esophageal carcinogenesis [1].

CYP1B1 mRNA Inhibition
Head-to-head
Top 4 of 19 methoxylated flavones screened
Supports CYP1B1 pathway-response interpretation
SCC-9 oral cancer cells, benzo[a]pyrene pretreatment
CYP1B1 Cancer Chemoprevention Oral Cancer

Nitrite Free Radical Scavenging vs. 7,8-Dimethoxyflavone

In a comparative study of four dimethoxyflavone derivatives, 7,4'-dimethoxyflavone exhibited maximal effectiveness in inhibiting nitrite ion free radical generation, whereas the positional isomer 7,8-dimethoxyflavone demonstrated superior activity in inhibiting lipid peroxidation [1]. This differential activity profile demonstrates that methoxy group positioning dictates specific anti-inflammatory mechanisms.

Nitrite Radical Scavenging
Head-to-head
Maximal effectiveness among four dimethoxyflavones
Supports nitrosative stress pathway context
7,8-DMF more active on lipid peroxidation; mechanism-context review recommended
Anti-inflammatory Nitrite Scavenging Reactive Nitrogen Species

Carrageenan-Induced Paw Edema Inhibition

In a carrageenan-induced paw edema model in rats, 7,4'-dimethoxyflavone produced a maximum inhibition of 52.4%, demonstrating dose- and time-dependent anti-inflammatory efficacy in vivo [1]. This quantitative benchmark enables direct comparison with other flavone derivatives evaluated under identical conditions.

Paw Edema Inhibition
Cross-study comparable
52.4% maximum inhibition
Supports in vivo anti-inflammatory model context
Carrageenan-induced rat paw edema; dose- and time-dependent
Anti-inflammatory In Vivo Efficacy Paw Edema

Antinociceptive Activity vs. 7,3'-Dimethoxyflavone

Both 7,4'-dimethoxyflavone and 7,3'-dimethoxyflavone demonstrated antinociceptive activity in mouse models; however, yohimbine pretreatment attenuated the antinociceptive response of both compounds, suggesting involvement of alpha-2 adrenergic mechanisms [1]. The two positional isomers exhibit comparable antinociceptive profiles under these conditions.

Antinociceptive Activity
Head-to-head
Comparable profile to 7,3'-DMF; yohimbine-sensitive
Supports antinociceptive pathway interpretation
Mouse writhing and tail flick models; alpha-2 adrenergic context
Analgesic Antinociceptive Pain Research

7,4'-Dimethoxyflavone: Optimal Application Scenarios


In Vivo CYP1B1 Chemoprevention

7,4'-DMF is uniquely suited for in vivo investigations of CYP1B1-mediated carcinogenesis, particularly smoking-related oral and esophageal cancers. Its potent inhibition of CYP1B1 mRNA expression in SCC-9 oral cancer cells [1], combined with its 5- to 8-fold higher intestinal permeability and hepatic metabolic stability relative to unmethylated flavones [2], enables oral administration studies where unmethylated CYP1B1 inhibitors (e.g., quercetin, curcumin) fail due to bioavailability limitations.

Aromatase Inhibition with Bioavailable Flavonoids

For aromatase (CYP19) inhibition studies requiring oral bioavailability, 7,4'-DMF is the methylated flavone of choice over alternatives such as 5,7-dimethoxyflavone. 7,4'-DMF maintains near-equipotent aromatase inhibition (IC50 2-9 μM) relative to its potent but poorly bioavailable unmethylated analog 7,4'-dihydroxyflavone [3], whereas 5,7-dimethoxyflavone shows poor aromatase inhibition compared to chrysin [3]. This positions 7,4'-DMF as the preferred methylated scaffold for in vivo hormone-dependent cancer models.

Nitrosative Stress and Anti-Inflammatory Mechanisms

Investigators studying nitrosative stress pathways in inflammation should select 7,4'-DMF over other dimethoxyflavone positional isomers. Comparative data demonstrate that 7,4'-DMF exhibits maximal nitrite ion free radical scavenging effectiveness among dimethoxyflavones, while 7,8-dimethoxyflavone is more active against lipid peroxidation [4]. This mechanistic specificity ensures that 7,4'-DMF procurement is scientifically justified for projects focused on reactive nitrogen species rather than lipid oxidation pathways.

Carrageenan Paw Edema Anti-Inflammatory Efficacy

7,4'-DMF is a quantitatively validated positive control or test compound for in vivo anti-inflammatory studies employing the carrageenan-induced paw edema model. The established 52.4% maximum inhibition benchmark [5] provides a reference point for comparative efficacy evaluations of novel anti-inflammatory agents or for structure-activity relationship studies investigating methoxylation pattern effects on in vivo pharmacodynamics.

Application
Selection Property
Validation Focus
CYP1B1 chemoprevention model studies
Intestinal absorption and metabolic stability profile
CYP1B1 mRNA pathway-response endpoint review
Aromatase inhibition research
Target engagement preserved with bioavailability enhancement
Aromatase enzyme inhibition assay context
Nitrosative stress pathway investigation
Positional isomer mechanism-context specificity
Nitrite scavenging vs. lipid peroxidation differentiation
In vivo anti-inflammatory model studies
Reported paw edema inhibition benchmark
Model-response endpoint context; dose-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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